molecular formula C11H11F4N B7903487 N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopropanamine

N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopropanamine

Cat. No.: B7903487
M. Wt: 233.20 g/mol
InChI Key: PTNNTMKILCHQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring attached to a benzylamine moiety, which is further substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-6-(trifluoromethyl)benzyl bromide.

    Cyclopropanation: The benzyl bromide undergoes a cyclopropanation reaction with cyclopropylamine under basic conditions to form the desired product. Common reagents for this step include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopropanamine can undergo various chemical reactions, including:

    Substitution Reactions: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce corresponding ketones or aldehydes.

Scientific Research Applications

N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopropanamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism by which N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity to target proteins and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

Uniqueness

N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and fluorinated benzylamine moiety. This combination imparts distinct chemical and physical properties, such as increased metabolic stability and enhanced lipophilicity, which are not commonly found in similar compounds.

Properties

IUPAC Name

N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4N/c12-10-3-1-2-9(11(13,14)15)8(10)6-16-7-4-5-7/h1-3,7,16H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNNTMKILCHQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.